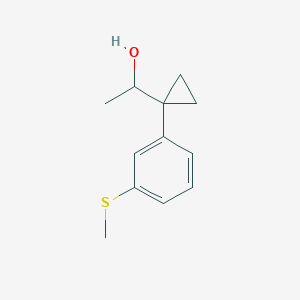
1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol is an organic compound with the molecular formula C12H16OS This compound features a cyclopropyl group attached to an ethan-1-ol moiety, with a 3-(methylthio)phenyl substituent
准备方法
The synthesis of 1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the ethan-1-ol group. The reaction conditions typically involve the use of organometallic reagents and catalysts to facilitate the formation of the cyclopropyl ring and subsequent functionalization.
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Addition: The cyclopropyl group can participate in addition reactions, opening the ring to form more stable products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism by which 1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
相似化合物的比较
Similar compounds to 1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol include:
1-(4-Methoxyphenyl)ethan-1-one: Features a methoxy group instead of a methylthio group, affecting its reactivity and applications.
1-Cyclopropylethanone: Lacks the phenyl and methylthio substituents, resulting in different chemical properties and uses.
1-(4-(Methylthio)phenyl)ethan-1-one: Similar structure but without the cyclopropyl group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its combination of the cyclopropyl ring and the 3-(methylthio)phenyl substituent, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H16OS |
|---|---|
分子量 |
208.32 g/mol |
IUPAC 名称 |
1-[1-(3-methylsulfanylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H16OS/c1-9(13)12(6-7-12)10-4-3-5-11(8-10)14-2/h3-5,8-9,13H,6-7H2,1-2H3 |
InChI 键 |
KMNOSNFZFKVRBA-UHFFFAOYSA-N |
规范 SMILES |
CC(C1(CC1)C2=CC(=CC=C2)SC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


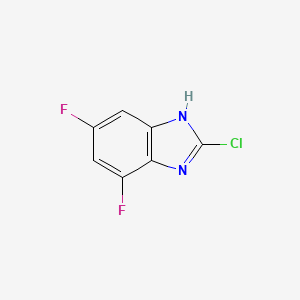
![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547191.png)
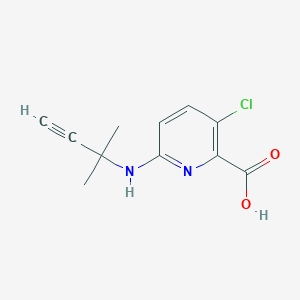

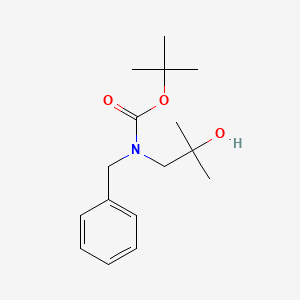
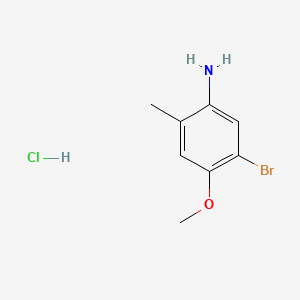
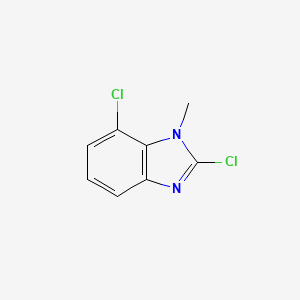
![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid](/img/structure/B13547239.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B13547245.png)

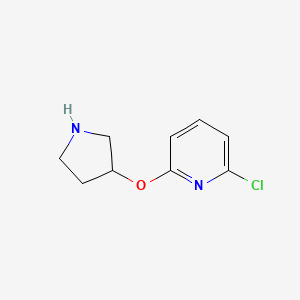
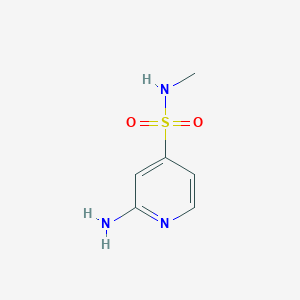
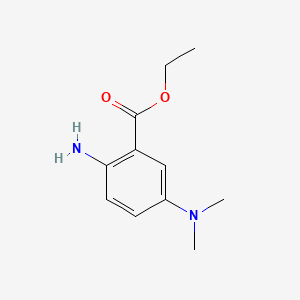
![rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13547270.png)
